Lauryl thiocyanate
Overview
Description
Lauryl thiocyanate is a chemical compound that has been mentioned in patents . It is a colorless liquid that boils at 154-156°C under 2 mm pressure . It is substantially insoluble in water but soluble in the usual organic solvents, such as ethyl alcohol, aromatic and aliphatic hydrocarbons . It has a faint but pleasant odor when highly purified .
Synthesis Analysis
Lauryl thiocyanate can be produced by reacting a lauryl ester of an inorganic acid upon a salt of a thiocyanic acid . Particularly convenient for this purpose are the lauryl halides, lauryl sulfates, phosphates, etc., and the ammonium or alkali metal-thiocyanates . Lauryl alcohol is converted to the chloride by passing hydrogen chloride through the alcohol containing 10% zinc chloride for 1.1 hours at 120-130°C under atmospheric pressure .Chemical Reactions Analysis
Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction .Physical And Chemical Properties Analysis
Lauryl thiocyanate is a colorless liquid that boils at 154-156°C under 2 mm pressure . It is substantially insoluble in water but soluble in the usual organic solvents, such as ethyl alcohol, aromatic and aliphatic hydrocarbons .Scientific Research Applications
Contraceptive Properties
Lauryl thiocyanate, particularly in the form of sodium lauryl sulfate, has shown potential in contraceptive applications. A study by Haineault et al. (2003) demonstrated that a gel formulation containing sodium lauryl sulfate inhibited sheep testicular hyaluronidase and completely inhibited human sperm motility. This formulation, when applied intravaginally in rabbits, prevented egg fertilization, indicating its potential as a topical vaginal spermicidal formulation for fertility control in women (Haineault et al., 2003).
Chromatographic Applications
In chromatography, sodium lauryl sulfate has been used as a pairing ion. A study by Hung et al. (1982) investigated the chromatography of tricyclic antidepressant drugs using sodium lauryl sulfate in reversed-phase chromatography. The presence of sodium lauryl sulfate impacted the retention and selectivity of the stationary phase in chromatographic processes (Hung, Taylor, & Paterson, 1982).
Dermatological Applications
Sodium lauryl sulfate has been used in dermatological studies to assess skin irritation potential. Medina et al. (2000) used sodium lauryl sulfate in a study to evaluate the response of human skin equivalent Apligraf to irritant substances. Their findings contributed to understanding the cumulative skin irritation potential of topical products (Medina et al., 2000).
Research in Cancer Therapy
In cancer research, lauryl gallate, a derivative of lauryl thiocyanate, has shown promise. Calcabrini et al. (2005) studied its antiproliferative effects on human breast cancer cells, suggesting its potential in targeting tumors with drug-resistant phenotypes (Calcabrini et al., 2005). Additionally, Teng et al. (2014) examined the anticancer effects of lauryl gallate on acute myeloid leukemia cells, finding that it induced apoptosis and differentiation in cancer cells through the ERK/Sp1 signaling axis (Teng et al., 2014).
Cosmetic Industry Applications
The cosmetic industry has explored the use of lauryl thiocyanate derivatives. Chaiyana et al. (2020) investigated Thunbergia laurifolia leaf extracts, containing compounds related to lauryl thiocyanate, for their antioxidant and skin anti-aging properties. The study indicated potential applications in natural anti-aging cosmetic products (Chaiyana et al., 2020).
Environmental Toxicology
In environmental toxicology, the impact of sodium lauryl sulfate on aquatic life has been studied. Madhyastha and Nayak (1984) examined the effect of sodium lauryl sulfate on fish, revealing significant changes in hematological and tissue morphology, emphasizing the environmental toxicity of such compounds (Madhyastha & Nayak, 1984).
Safety And Hazards
Future Directions
Thiocyanates have broad application prospects . They are important synthetic intermediates to access valuable sulfur-containing compounds . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
properties
IUPAC Name |
dodecyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZZMYXTNUJGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042089 | |
Record name | Lauryl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl thiocyanate | |
CAS RN |
765-15-1 | |
Record name | Thiocyanic acid, dodecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauryl thiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lauryl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 765-15-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202K2UN34E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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